molecular formula C17H27ClN2O3 B1594408 Roxatidine hydrochloride CAS No. 97900-88-4

Roxatidine hydrochloride

Cat. No.: B1594408
CAS No.: 97900-88-4
M. Wt: 342.9 g/mol
InChI Key: DPCZALPCMCPHAK-UHFFFAOYSA-N
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Description

Roxatidine hydrochloride is a selective histamine H2-receptor antagonist used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. It works by reducing the amount of acid produced in the stomach, thereby alleviating symptoms and promoting healing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Roxatidine hydrochloride can be synthesized through a multi-step chemical process starting from basic chemical precursors. The synthesis typically involves the formation of an intermediate compound followed by a series of reactions to introduce the necessary functional groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactions carried out in reactors. The process is optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product. The compound is then purified, crystallized, and formulated into the final dosage form.

Chemical Reactions Analysis

Roxatidine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to form derivatives with different properties.

  • Reduction: : Reduction reactions can be used to modify the chemical structure, potentially leading to new therapeutic applications.

  • Substitution: : Substitution reactions are employed to introduce different functional groups, enhancing the compound's activity or stability.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties.

Scientific Research Applications

Roxatidine hydrochloride has a range of scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying H2-receptor antagonists.

  • Biology: : Investigated for its effects on gastric acid secretion and its potential role in other biological processes.

  • Medicine: : Widely used in clinical settings to treat acid-related gastrointestinal disorders.

  • Industry: : Employed in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

Roxatidine hydrochloride exerts its effects by selectively blocking histamine H2-receptors in the stomach lining. This inhibition reduces gastric acid secretion, providing relief from symptoms associated with acid-related conditions. The molecular targets involved include the H2-receptors, and the pathways affected are those related to acid production and secretion.

Comparison with Similar Compounds

Roxatidine hydrochloride is compared with other H2-receptor antagonists such as Ranitidine, Famotidine, and Cimetidine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacokinetic properties, which may offer advantages in certain therapeutic contexts.

List of Similar Compounds

  • Ranitidine

  • Famotidine

  • Cimetidine

  • Nizatidine

Properties

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCZALPCMCPHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78273-80-0 (Parent)
Record name Roxatidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80913548
Record name 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97900-88-4
Record name Roxatidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXATIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MN79F61ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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